molecular formula C15H15NO3 B1200748 N-(4-phenylmethoxyphenyl)carbamic acid methyl ester

N-(4-phenylmethoxyphenyl)carbamic acid methyl ester

Cat. No. B1200748
M. Wt: 257.28 g/mol
InChI Key: FHTMZNVXGSGVOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-phenylmethoxyphenyl)carbamic acid methyl ester is a carbamate ester.

Scientific Research Applications

Enantioselective Preparation of Dihydropyrimidones

The compound has been associated with the enantioselective preparation of dihydropyrimidones, which are essential for various biological activities. Notable keywords in this context include chiral compounds and stereochemical configuration, indicating its significance in stereochemistry and organic syntheses (Goss et al., 2009).

Synthesis of Oxazolidinone Derivatives

N-(4-phenylmethoxyphenyl)carbamic acid methyl ester plays a role in the synthesis of oxazolidinone derivatives, important in pharmaceutical chemistry due to their applications as chiral auxiliaries and in waste disposal (Brenner et al., 2003).

Development of Synthesis Processes Without Phosgene

This compound is involved in the development of environmentally friendlier synthesis processes, such as the preparation of carbamates without using phosgene, a toxic chemical. The synthesis involves alkoxycarbonylation, indicating its role in innovative and safer chemical processes (Aso & Baba, 2003).

Inhibition of N-acylethanolamine Acid Amidase (NAAA)

N-(4-phenylmethoxyphenyl)carbamic acid methyl ester derivatives have been investigated for their inhibitory effects on NAAA, an enzyme associated with pain and inflammation. This highlights its potential therapeutic applications in treating various diseases (Ponzano et al., 2014).

Acetylcholinesterase Inhibition

Derivatives of the compound have been explored as novel inhibitors of acetylcholinesterase, an enzyme target in Alzheimer's disease treatment. This indicates its relevance in the development of potential therapeutic agents for neurodegenerative diseases (Decker, 2007).

properties

Product Name

N-(4-phenylmethoxyphenyl)carbamic acid methyl ester

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl N-(4-phenylmethoxyphenyl)carbamate

InChI

InChI=1S/C15H15NO3/c1-18-15(17)16-13-7-9-14(10-8-13)19-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,16,17)

InChI Key

FHTMZNVXGSGVOA-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)OCC2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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